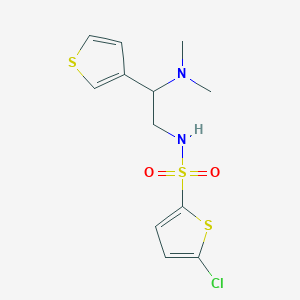

5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Beschreibung

5-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a thiophene-based sulfonamide derivative characterized by a chloro-substituted thiophene ring linked to a sulfonamide group and a dimethylaminoethyl-thiophene moiety. This compound combines structural features common in bioactive molecules, such as sulfonamide groups (known for enzyme inhibition) and dimethylaminoethyl side chains (often enhancing solubility or receptor binding). The chloro and dimethylamino substituents likely influence its electronic properties, solubility, and reactivity, as seen in related compounds .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S3/c1-15(2)10(9-5-6-18-8-9)7-14-20(16,17)12-4-3-11(13)19-12/h3-6,8,10,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVWQLBSESSTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antitumor Activity:

Research indicates that compounds with thiophene moieties exhibit significant antitumor properties. The presence of the sulfonamide group in 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide may enhance its efficacy against cancer cells. Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, a target in cancer therapy, by disrupting tumor microenvironmental pH regulation .

2. Antimicrobial Properties:

The compound's structure suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial properties, which may extend to antifungal and antiviral activities as well. Research on similar thiophene-based compounds has demonstrated significant inhibition of bacterial growth, indicating a promising avenue for further exploration in drug development .

3. Neurological Applications:

Compounds similar to 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide have been studied for their effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neurodegenerative diseases. Modifications in the structure can lead to selective receptor antagonism or agonism, providing a basis for developing treatments for conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development:

The thiophene ring system is prevalent in agrochemicals due to its ability to interact with biological systems. The sulfonamide group enhances the compound's solubility and stability, making it a candidate for developing new pesticides with improved efficacy against pests while minimizing environmental impact .

2. Plant Growth Regulators:

Research into thiophene derivatives has shown potential as plant growth regulators. The unique interactions of these compounds with plant hormones could lead to enhanced growth rates and increased resistance to environmental stressors .

Materials Science Applications

1. Conductive Polymers:

The incorporation of thiophene units into polymer matrices can lead to materials with enhanced electrical conductivity. The compound's structure allows for the design of conductive polymers that can be used in electronic devices, sensors, and organic photovoltaics .

2. Photovoltaic Applications:

Thiophene-based compounds are being investigated for their role in organic solar cells due to their ability to facilitate charge transport and improve energy conversion efficiencies. The sulfonamide functional group may contribute to better solubility and processing characteristics of photovoltaic materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antitumor Activity | PMC1752021 | Inhibition of tumor growth via carbonic anhydrase blockade |

| Antimicrobial | PMC10812491 | Broad-spectrum activity against bacterial strains |

| Neurological | PMC11151210 | Potential agonist/antagonist effects on serotonin receptors |

| Pesticide Development | Kanzei.org | Effective against common agricultural pests |

| Conductive Polymers | TCI Chemicals | Enhanced conductivity in polymer blends |

Wirkmechanismus

The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Research Findings

Synthesis Efficiency: The multicomponent synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate achieves yields of 70–85% under mild conditions, suggesting that dimethylamino-thiophene derivatives can be efficiently synthesized . For sulfonamide derivatives like the target compound, highlights simplified routes using N,N-dichloroamide intermediates, avoiding isolation of reactive intermediates (e.g., sulfonyl chlorides) .

Substituent Effects: Chloro vs. Dimethylamino Positioning: In resin chemistry (), para-substituted dimethylamino groups (e.g., ethyl 4-(dimethylamino)benzoate) exhibit higher reactivity than aliphatic analogs (e.g., 2-(dimethylamino)ethyl methacrylate), underscoring the importance of substituent placement .

Pharmacological Potential: Benzo[b]thiophene derivatives with dimethylaminoethyl chains () demonstrate antipsychotic activity, suggesting that the dimethylamino-thiophene motif in the target compound may also confer CNS activity . Sulfonamide groups in thiophene derivatives (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase), implying possible therapeutic applications for the target compound .

Physical Properties: Dimethylamino groups improve solubility in polar solvents, as seen in ethyl 4-(dimethylamino)benzoate, which outperforms methacrylate analogs in resin formulations . This property may extend to the target compound, facilitating its use in aqueous biological systems.

Biologische Aktivität

5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

The molecular formula of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is . The presence of a thiophene ring and a sulfonamide functional group contributes to its chemical reactivity and biological interactions.

The biological activity of thiophene derivatives, including this compound, often involves the inhibition of specific enzymes or receptors. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes. The interaction with these enzymes can lead to significant therapeutic effects, particularly in conditions like glaucoma and certain types of cancer .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to interfere with bacterial cell wall synthesis and metabolic pathways. For example, studies have shown that related thiophene sulfonamides effectively inhibit Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has shown promise in cancer research. It has been linked to the inhibition of c-Jun N-terminal kinases (JNKs), which are involved in cell survival and apoptosis. Inhibition of JNKs can lead to reduced cell proliferation in various cancer cell lines .

Study 1: JNK Inhibition

A study published in PubMed explored the synthesis and biological activity of thiophene sulfonamides as JNK inhibitors. The findings indicated that certain derivatives could prevent neuronal cell death under stress conditions, highlighting their potential for neuroprotective applications .

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. These compounds demonstrated effective inhibition against carbonic anhydrase isoforms associated with bacterial virulence, suggesting a mechanism through which they exert their antibacterial effects .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide:

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step reactions:

- Sulfonylation : React 5-chlorothiophene-2-sulfonyl chloride with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in THF) .

- Coupling Optimization : Use Pd-PEPPSI-SIPr catalysts with TMPMgCl·LiCl to enhance reaction efficiency, as demonstrated in analogous thiophene systems .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .

Q. Which analytical techniques confirm structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR for thiophene proton signals (δ 6.8–7.2 ppm) and dimethylamino group confirmation (δ 2.2–2.5 ppm) .

- HRMS : DART-ESI+ to verify molecular ion peaks (e.g., m/z 400.9 for C₁₇H₂₁ClN₂O₃S₂) .

- HPLC : C18 column with UV detection at 254 nm for purity assessment .

Q. What preliminary biological assays are suitable for this compound?

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-IX/XII) using stopped-flow CO₂ hydration assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How to resolve contradictions in solubility data across solvent systems?

- Phase Solubility Studies : Conduct in buffered solutions (pH 2–12) with co-solvents (e.g., DMSO, PEG-400) to generate Gibbs free energy plots .

- Molecular Dynamics Simulations : Model solvent interactions using Gaussian09 to identify polymorphic influences .

- DSC Analysis : Detect polymorph transitions affecting solubility (heating rate: 10°C/min, N₂ atmosphere) .

Q. What experimental design principles apply to environmental fate studies?

- Split-Plot Design : Test abiotic degradation (UV light, pH variations) and biotic transformation (soil microbiota) over 12–24 months .

- LC-MS/MS Monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) with MRM transitions .

- QSAR Modeling : Predict bioaccumulation using EPI Suite™ based on logP and pKa .

Q. How to optimize regioselectivity in sulfonamide coupling?

- Temperature Control : Maintain 60°C for 24 hours to favor amine-sulfonyl chloride reactivity .

- Catalytic Systems : Introduce ZnCl₂ as a Lewis acid to direct coupling to the primary amine .

- In Situ IR Monitoring : Track S=O stretching (1350–1150 cm⁻¹) to confirm reaction progression .

Q. What strategies validate mechanistic pathways in biological systems?

- CRISPR Knockouts : Target putative receptors (e.g., EGFR) in HEK293T cells to assess pathway disruption .

- SILAC Proteomics : Quantify phosphorylation changes in A549 cells via LC-Orbitrap MS .

- In Vivo Imaging : Synthesize ¹¹C-labeled analogs for PET/MRI tracking in murine models .

Methodological Notes

- Synthesis References : , and 11 provide reaction blueprints for sulfonamide formation and chlorination.

- Analytical Validation : Structural confirmation via NMR () and purity standards () are critical.

- Environmental Impact : Follow Project INCHEMBIOL’s framework () for ecological risk assessment.

- Advanced Techniques : Pharmacological studies () and catalytic optimization () require specialized instrumentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.